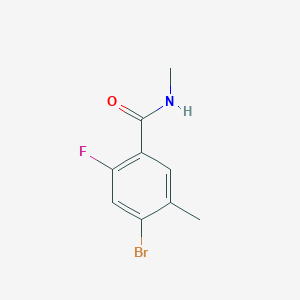

4-Bromo-2-fluoro-N,5-dimethylbenzamide

Description

4-Bromo-2-fluoro-N,5-dimethylbenzamide is a halogenated benzamide derivative with a molecular formula of C₉H₈BrFNO. It features a benzamide backbone substituted with bromine at position 4, fluorine at position 2, and methyl groups on the amide nitrogen (N-methyl) and position 5 (C5-methyl). Key physical properties include:

Properties

IUPAC Name |

4-bromo-2-fluoro-N,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-5-3-6(9(13)12-2)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMIELIJLPPPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N,5-dimethylbenzamide typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Amidation: The final step involves the formation of the amide bond. This can be done by reacting the substituted benzoyl chloride with dimethylamine (NH(CH3)2) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.

Catalysts and Reagents: Industrial processes may use more efficient catalysts and reagents to optimize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: KF in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 246.08 g/mol. Its structure features a benzamide core with bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. The unique substitution pattern imparts distinct chemical properties that make it valuable for specific applications.

Medicinal Chemistry

4-Bromo-2-fluoro-N,5-dimethylbenzamide is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its interactions with various biological targets suggest a role in drug development, particularly in the modulation of metabolic pathways and enzyme activities.

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by modulating RNA splicing and influencing gene expression related to cell cycle regulation .

Biochemical Analysis

The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways.

- Cellular Effects : Depending on the concentration and cell type, this compound can alter cell signaling pathways and gene expression, impacting processes such as apoptosis and differentiation.

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules. It has been used to synthesize tricyclic dihydroquinazolinones and imidazole pyrimidine amides, which have shown promise as anti-obesity agents and cyclin-dependent kinase inhibitors respectively.

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Molecular Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, leading to alterations in their activity which affects metabolic processes.

- Receptor Modulation : It may influence receptor activity on cell surfaces or within cells.

- Gene Expression Alteration : By interacting with transcription factors and regulatory proteins, it can significantly impact gene expression involved in various biological processes .

In Vitro Studies

A study involving HeLa cells demonstrated that this compound increased exon inclusion by 25% at a concentration of 10 µM, indicating its role in modulating RNA splicing.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | HeLa | 10 µM | Increased exon inclusion by 25% |

| Study B | HEK293 | 5 µM | Modulated splicing factor activity |

Anticancer Research

In preclinical studies, this compound has shown efficacy against various cancer cell lines by targeting specific pathways linked to malignancy progression. For instance, it has been noted for its selective inhibition of splicing processes that are crucial for the survival of cancer cells .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can:

Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways.

Affect Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

Key Observations :

- Halogen positioning significantly impacts reactivity. For example, bromine at position 4 (as in the target compound) enhances electrophilic substitution, while fluorine at position 2 increases electron-withdrawing effects, stabilizing intermediates in coupling reactions .

- N-methylation (e.g., N,5-dimethyl substitution) improves solubility in organic solvents compared to unsubstituted benzamides .

Benzamides with Extended Functional Groups

Key Observations :

- Styryl derivatives (e.g., 3aj) exhibit enhanced conjugation, making them useful in optoelectronic materials. Their synthesis via C–H activation achieves moderate yields (70%) .

- Thioamide analogs (e.g., Tenovin-38) show higher melting points (>190°C) due to increased hydrogen bonding and molecular rigidity .

Substituent Effects on Reactivity and Bioactivity

- Electron-donating groups (e.g., -OMe, -Me) improve yields in cross-coupling reactions. For example, N-methoxy-3,5-dimethylbenzamide achieved 77% yield in cyclohexene coupling .

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce reaction efficiency. Substrates with -CF₃ yielded <60% in similar conditions .

- Para-halogen tolerance : Bromine and chlorine at position 4 are well-tolerated in catalytic reactions, enabling diverse functionalization .

Data Tables for Key Compounds

Biological Activity

4-Bromo-2-fluoro-N,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of bromine and fluorine atoms contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, indicating its potential utility in treating conditions like arthritis or other inflammatory diseases. The mechanism is thought to involve modulation of cytokine production and inhibition of inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could bind to receptors influencing cellular signaling pathways, thereby altering physiological responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial activity compared to control compounds.

Case Study: Anti-inflammatory Mechanism

A study conducted on murine models showed that administration of the compound led to a significant decrease in paw swelling in induced arthritis models. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.